molecular formula C6H3F3IN B6229705 3,4,5-trifluoro-2-iodoaniline CAS No. 1373439-17-8

3,4,5-trifluoro-2-iodoaniline

Cat. No.: B6229705
CAS No.: 1373439-17-8
M. Wt: 273
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Description

3,4,5-Trifluoro-2-iodoaniline is an aromatic amine compound characterized by the presence of three fluorine atoms and one iodine atom attached to a benzene ring with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trifluoro-2-iodoaniline typically involves the introduction of fluorine and iodine atoms onto an aniline derivative. One common method is the halogenation of 3,4,5-trifluoroaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluoro-2-iodoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of 3,4,5-trifluoro-2-nitroaniline.

    Reduction: Formation of 3,4,5-trifluoro-2-aminobenzene derivatives.

    Coupling: Formation of biaryl compounds and other complex structures.

Scientific Research Applications

3,4,5-Trifluoro-2-iodoaniline has several applications in scientific research:

    Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: Utilized in the synthesis of fluorinated polymers and materials with unique electronic properties.

    Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3,4,5-trifluoro-2-iodoaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate specific interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trifluoroaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Iodoaniline: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

    3,4,5-Trifluoro-2-nitroaniline: An oxidized derivative with different chemical behavior.

Uniqueness

3,4,5-Trifluoro-2-iodoaniline is unique due to the combination of fluorine and iodine atoms, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

1373439-17-8

Molecular Formula

C6H3F3IN

Molecular Weight

273

Purity

95

Origin of Product

United States

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